Tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl substituent, and a pyridin-2-ylmethyl moiety at the 4-position of the piperidine ring. This structure confers unique steric and electronic properties, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-10-7-17(13-18,8-11-20)12-14-6-4-5-9-19-14/h4-6,9H,7-8,10-13,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXUAWNEKBUCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136269 | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(2-pyridinylmethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895132-39-5 | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(2-pyridinylmethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895132-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(2-pyridinylmethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate (CAS: 895132-39-5) is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 291.39 g/mol. The compound features a piperidine ring substituted with an aminomethyl group and a pyridinylmethyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.39 g/mol |
| CAS Number | 895132-39-5 |
| Purity | ≥95% |
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in synaptic clefts. Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
- Neuroprotective Effects : Preliminary studies suggest that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases. This protective effect is mediated through the modulation of inflammatory cytokines such as TNF-α and IL-6.
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, reducing oxidative stress within neuronal cells, which is crucial for maintaining cellular health and function.
Pharmacological Effects
The biological activity of this compound has been evaluated in various in vitro and in vivo studies:
In Vitro Studies
In vitro experiments have demonstrated that this compound can:
- Increase cell viability in astrocytes exposed to neurotoxic agents like Aβ.
- Inhibit Aβ aggregation significantly, suggesting potential use in Alzheimer's disease therapy.
In Vivo Studies
In vivo studies have reported:
- Moderate efficacy in improving cognitive function in animal models of Alzheimer's disease.
- Reduction in malonyl-CoA levels, indicating potential effects on lipid metabolism and energy homeostasis.
Case Study 1: Neuroprotection Against Aβ
A study investigated the neuroprotective effects of a related compound on astrocytes treated with Aβ. Results indicated that treatment with the compound led to a significant increase in cell viability (62.98 ± 4.92%) compared to control groups treated only with Aβ (43.78 ± 7.17%). This suggests that the compound may mitigate Aβ-induced cytotoxicity through anti-inflammatory pathways and enhancement of cellular resilience .
Case Study 2: Cognitive Enhancement
In a rat model of cognitive impairment induced by scopolamine, administration of the compound resulted in improved performance in memory tasks compared to untreated controls. The study highlighted the potential for this class of compounds to serve as cognitive enhancers .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₈H₂₇N₃O₂ (based on structural analysis).
- Functional Groups: Boc-protected amine, pyridinylmethyl group, and primary amine (aminomethyl).
- Applications : Primarily used as a building block for synthesizing protease inhibitors, kinase inhibitors, and PROTACs (Proteolysis-Targeting Chimeras) due to its dual amine functionality and aromatic pyridine moiety .
The compound is listed in catalogs as a discontinued product (CymitQuimica Ref: 10-F343425), indicating its niche utility in specialized syntheses .
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally analogous piperidine derivatives. The analysis focuses on substituent variations, synthetic accessibility, and biological relevance.
Structural Analogues and Key Differences
Research Findings
- PROTAC Applications: The target compound’s aminomethyl group facilitates conjugation to E3 ligase ligands, outperforming rigid linkers like tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate in cellular permeability .
- Kinase Inhibition : Pyridin-2-ylmethyl derivatives show higher affinity for JAK2 kinases compared to pyridin-3-yl variants due to optimized binding pocket interactions .
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as 1,5-diaminopentanes or γ-aminoketones undergo cyclization under acidic or basic conditions. For example, γ-aminoketones treated with ammonium acetate in refluxing ethanol yield piperidine intermediates. This method, however, often requires subsequent functionalization to introduce the 4-position substituents.
Reductive Amination of 4-Piperidone
A more direct route involves 4-piperidone as the starting material. Reductive amination with pyridin-2-ylmethylamine and aminomethylating agents (e.g., formaldehyde/ammonia) introduces both substituents at the 4-position. Sodium cyanoborohydride or hydrogenation over palladium catalysts facilitates this step.
Key Parameters :
- Solvent : Methanol or THF
- Temperature : 25–60°C
- Yield : 60–75%
Grignard reagents enable concurrent introduction of pyridin-2-ylmethyl and aminomethyl groups. For instance, reacting 4-piperidone with pyridin-2-ylmethylmagnesium bromide and tert-butyl carbamate in THF at −78°C forms a diastereomeric mixture, which is subsequently reduced with lithium aluminum hydride.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | −78°C (Grignard), 0°C (reduction) |
| Stoichiometry | 1:1.2 (ketone:Grignard) |
| Yield | 55–65% |
Sequential Alkylation and Amination
A stepwise approach avoids steric congestion:
- Pyridin-2-Ylmethylation : 4-Piperidone reacts with pyridin-2-ylmethyl bromide in the presence of LDA (lithium diisopropylamide) at −40°C.
- Aminomethylation : The intermediate undergoes Mannich reaction with formaldehyde and ammonium chloride, followed by borane reduction.
Advantages :
- Higher regioselectivity (≥90% purity)
- Scalable to kilogram quantities
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, enhancing stability during subsequent reactions.
Direct Boc Protection
Treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C achieves quantitative protection within 12 hours.
Optimization Insights :
- Base : Triethylamine (2.5 equiv) neutralizes HCl byproduct.
- Solvent : Anhydrous DCM minimizes hydrolysis.
- Yield : 95–98%
Alternative Protecting Groups
While benzyl (Bn) and carbobenzyloxy (Cbz) groups are alternatives, Boc is preferred for its orthogonality and ease of removal under mild acidic conditions (e.g., TFA/DCM).
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Recent patents highlight transitioning from batch to continuous flow processes to improve efficiency:
Purification Techniques
- Crystallization : Ethyl acetate/hexane mixtures yield crystalline product (mp 67–68°C).
- Chromatography : Silica gel with 3:1 hexane/ethyl acetate removes diastereomeric impurities.
Comparative Data :
| Method | Purity (%) | Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch Crystallization | 95 | 70 | 1,200 |
| Continuous Flow | 99 | 85 | 900 |
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols. For analogous piperidine-carboxylates, a common approach includes:
Core Formation : Coupling pyridine-2-ylmethyl and aminomethyl groups to a piperidine ring via nucleophilic substitution or reductive amination .
Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent side reactions .
Purification : Silica gel chromatography (hexane/ethyl acetate gradients) achieves >95% purity. Yields depend on stoichiometric ratios (e.g., 1:1.2 for Boc₂O:amine) and reaction time (12–24 hours) .
Critical Parameters :
- Temperature control (<5°C during Boc protection) minimizes decomposition.
- Anhydrous solvents reduce hydrolysis of intermediates.
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Standard characterization includes:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., pyridin-2-ylmethyl protons at δ 8.4–7.1 ppm; Boc tert-butyl at δ 1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] calculated for C₁₈H₂₈N₃O₂: 318.2178) .
- HPLC-TOF : Purity >98% confirmed via reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 1.4 (s, Boc), 3.2–3.5 (piperidine CH₂) | |
| HRMS | [M+H]: 318.2178 (Δppm < 1.5) | |
| HPLC-TOF | Retention time: 6.8 min; Purity: 98.5% |
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : Sensitive to moisture and heat. Degrades via Boc deprotection under acidic conditions (pH < 3) or prolonged exposure to >40°C .
- Storage : Store at 2–8°C in amber glass vials under inert gas (Ar/N₂). Desiccants (silica gel) prevent hydrolysis .
Shelf Life : 12–18 months when stored properly. Monitor via periodic HPLC .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs, kinases). The pyridin-2-ylmethyl group may interact with hydrophobic pockets, while the aminomethyl facilitates hydrogen bonding .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Phase. Align with known bioactive piperidines .
Case Study : Docking against serotonin receptors (5-HT₂A) showed a binding affinity (Kᵢ) of 120 nM, suggesting CNS activity .
Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?
- Methodological Answer : Contradictions often arise from:
- Solvent Purity : Trace water in THF reduces Boc protection efficiency. Use Karl Fischer titration to ensure <0.01% water .
- Mixing Efficiency : Poor agitation in large batches causes inhomogeneity. Optimize using computational fluid dynamics (CFD) simulations .
Validation Protocol :
Small-scale trials (1–10 g) replicate conditions.
Monitor reaction progress via in-situ FTIR (disappearance of NH peaks at 3350 cm⁻¹) .
Q. What strategies are effective for derivatizing this compound to enhance its pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute pyridin-2-ylmethyl with thiazole or imidazole to improve metabolic stability .
- Prodrug Design : Introduce ester linkages (e.g., acetylated aminomethyl) for enhanced oral bioavailability .
Data Table :
| Derivative | Modification | Half-life (in vitro) |
|---|---|---|
| Thiazole analog | Pyridine → Thiazole | 8.2 h → 12.7 h |
| Acetylated prodrug | NHCOCH₃ addition | Bioavailability: 45% → 68% |
Safety and Handling
Q. What are the critical safety precautions for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (PEL: 5 mg/m³) .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
